

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid properties

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Compound of Interest

Compound Name: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

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An In-depth Technical Guide on **(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid**

Introduction

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules. [1][2] Its most notable application is as a core component of Bestatin (also known as Ubenimex), a potent, reversible protease inhibitor.[3] Bestatin is the dipeptide N-((2S, 3R)-3-amino-2-hydroxy-4-phenyl butanyl)-L-leucine, originally isolated from *Streptomyces olivoreticuli*.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, pharmacology, mechanism of action, and experimental considerations for **(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid** and its primary derivative, Bestatin.

Physicochemical Properties

The properties of **(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid** and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis and biological assays.

Property	Value	Source
IUPAC Name	(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid	[6]
Synonyms	(2S,3R)-AHPA	
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[1][6][7]
Molecular Weight	195.21 g/mol	[6]
CAS Number	59554-14-2	[6][8][9]
Appearance	White powder	[1][2]
Melting Point	225°C to 230°C	[2]
Specific Rotation	[α]D ₂₀ : +28.4° to +32.5° (c=1, in 1N HCl)	[2]
Storage Temperature	-20°C or 0-8 °C	[1]

Hydrochloride Salt Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₃ · HCl	
Molecular Weight	231.68 g/mol	
CAS Number	128223-55-2	[10]
Form	Solid	

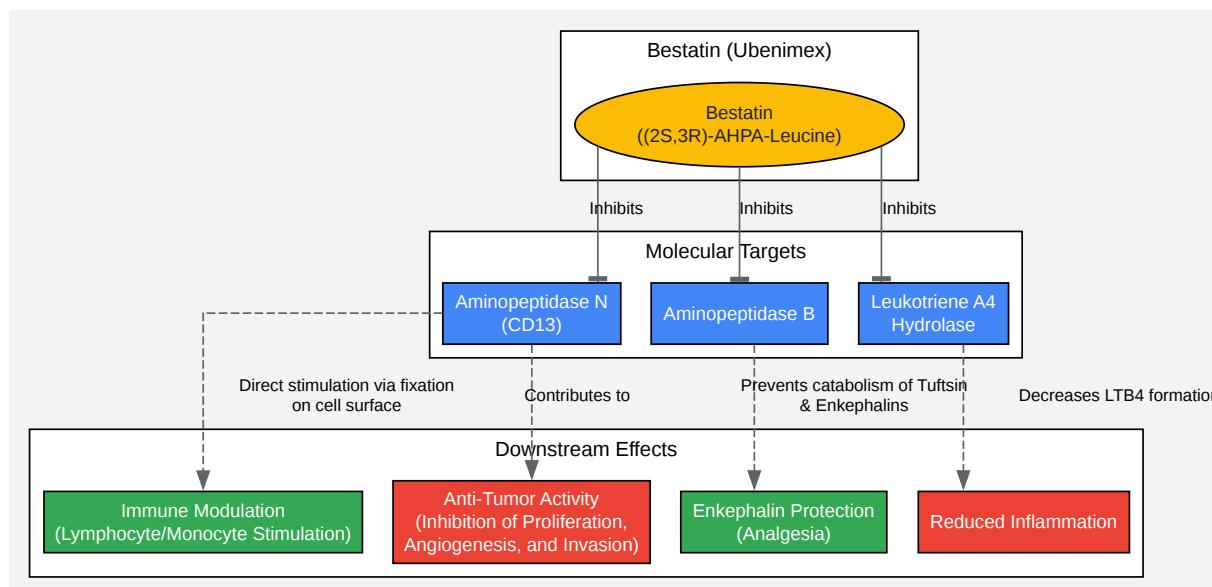
Pharmacology and Mechanism of Action

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is the key pharmacophore responsible for the inhibitory activity of Bestatin. Bestatin is a competitive, reversible inhibitor of several metalloproteases.[3] Its mechanism of action is centered on its ability to bind to the active sites of these enzymes, modulating various physiological and pathological processes.

Primary Molecular Targets:

- Aminopeptidase B (Arginyl Aminopeptidase): Bestatin is a potent inhibitor of this enzyme.[3][5]
- Leukotriene A4 (LTA4) Hydrolase: Inhibition of LTA4 hydrolase reduces the formation of leukotriene B4 (LTB4), a potent pro-inflammatory molecule.[3][5]
- Aminopeptidase N (CD13): Inhibition of this cell-surface peptidase contributes to its anti-tumor and immunomodulating activities.[3][11]
- Other Aminopeptidases: It also inhibits leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase).[3]

By inhibiting these enzymes, Bestatin exerts a range of biological effects, including immunomodulation, anti-inflammatory action, and anti-tumor activity. For instance, the inhibition of enkephalin-degrading enzymes can augment analgesia.[4]



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Mechanism of Action of Bestatin (Ubenimex)

Biological and Therapeutic Activities

Derivatives of (2S,3R)-AHPA, particularly Bestatin, have demonstrated a wide spectrum of biological activities, making them subjects of intense research for various therapeutic applications.

Activity	Description	Key Findings
Anti-Tumor	<p>Bestatin inhibits the proliferation of several human leukemic cell lines (e.g., U937, HL-60) and induces apoptosis via caspase-3 activation.[11] [12] It also inhibits tumor cell invasion and angiogenesis by preventing the degradation of type IV collagen.[12]</p>	
Immunomodulation	<p>It acts as an immunomodifier, stimulating lymphocytes and monocytes.[4] This can lead to the restoration of immune function in elderly and cancer patients.[4]</p>	
Hematopoiesis	<p>Bestatin stimulates granulocytopoiesis and thrombocytopoiesis (formation of granulocytes and platelets), suggesting its use in treating myelohypoplastic conditions. [4]</p>	
Anti-Inflammatory	<p>By inhibiting LTA4 hydrolase, it reduces the synthesis of the pro-inflammatory mediator Leukotriene B4.[5]</p>	
Enkephalinase Inhibition	<p>It protects natural opioid peptides (enkephalins) from degradation, which may enhance analgesia and has been explored for preventing relapses in addiction.[4][11]</p>	

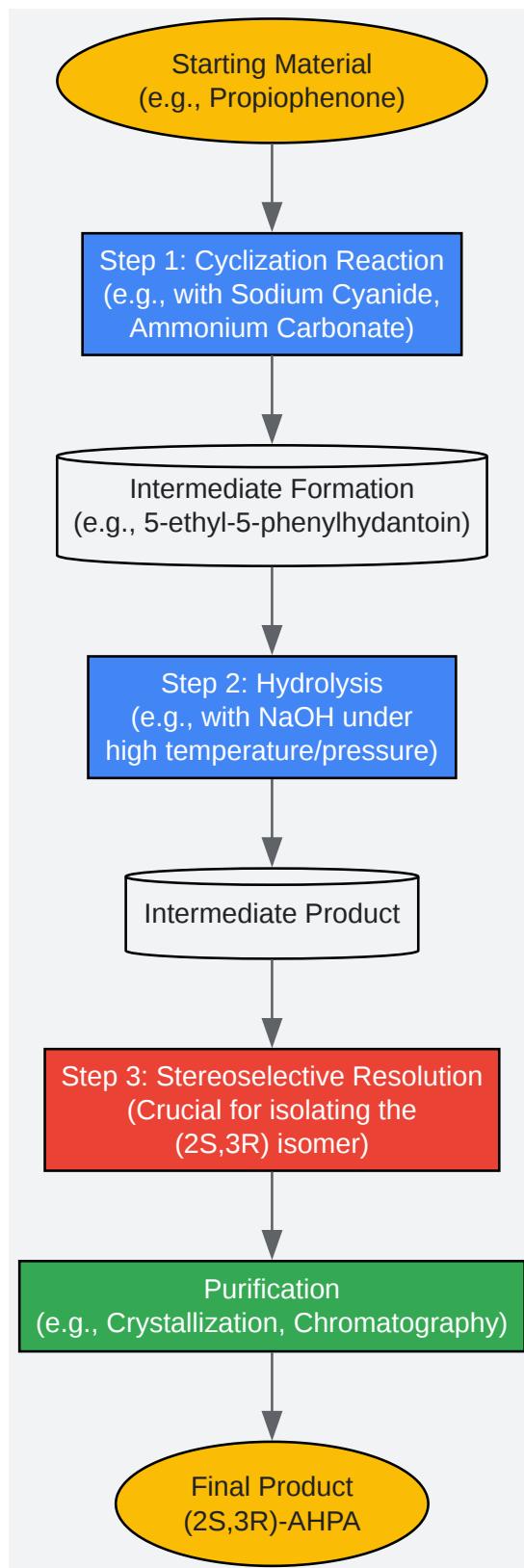
Antiviral

Bestatin has been shown to attenuate HIV infection by reducing viral replication markers, potentially through the inhibition of leucine aminopeptidase (LAPase).[\[11\]](#)

Experimental Protocols

General Synthesis Workflow

The synthesis of α -amino acids like **(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid** often involves multi-step chemical reactions. While specific, detailed protocols are proprietary or found within specialized literature, a general workflow can be outlined based on common organic synthesis principles and related patent literature. One potential route could start from propiophenone.



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General Synthetic Workflow for AHPA Derivatives

Methodology Outline:

- **Hydantoin Formation:** A common starting point for amino acid synthesis is the Strecker or Bucherer-Bergs reaction. For example, propiophenone can be reacted with sodium cyanide and ammonium carbonate to form an intermediate like 5-ethyl-5-phenylhydantoin.[13]
- **Hydrolysis:** The hydantoin intermediate is then hydrolyzed, typically under harsh conditions using a strong base like sodium hydroxide at high temperature and pressure, to open the ring and form the amino acid backbone.[13]
- **Stereoselective Control/Resolution:** Achieving the specific (2S,3R) stereochemistry is the most critical and challenging step. This can be accomplished through chiral auxiliaries, asymmetric catalysis, or classical resolution of a racemic mixture.
- **Purification:** The final product is purified using techniques such as recrystallization or chromatography to achieve the high purity required for pharmaceutical applications.[2]
- **Peptide Coupling:** To synthesize Bestatin, the purified (2S,3R)-AHPA is coupled with an L-leucine ester using standard peptide coupling reagents, followed by deprotection.

Enzyme Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of (2S,3R)-AHPA derivatives like Bestatin against a target aminopeptidase, a fluorometric or colorimetric assay can be employed.

- **Reagents and Materials:**
 - Purified target enzyme (e.g., Aminopeptidase N).
 - Fluorogenic or chromogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for Aminopeptidase N).
 - Assay buffer (e.g., Tris-HCl buffer at physiological pH).
 - Test compound (Bestatin or other AHPA derivative) dissolved in a suitable solvent (e.g., DMSO).
 - 96-well microplate.

- Plate reader (fluorometer or spectrophotometer).
- Procedure:
 - Prepare a serial dilution of the test compound in the assay buffer.
 - In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include controls with no inhibitor.
 - Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the enzymatic reaction by adding the substrate to all wells.
 - Monitor the change in fluorescence or absorbance over time using the plate reader. The rate of substrate hydrolysis is proportional to enzyme activity.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a suitable dose-response curve to determine the IC_{50} value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a fundamentally important chiral molecule, primarily recognized as the cornerstone of the multi-functional drug Bestatin (Ubenimex). Its derivatives exhibit potent inhibitory effects on various aminopeptidases, leading to significant anti-tumor, immunomodulatory, and anti-inflammatory properties. The continued study of AHPA and its analogues holds promise for the development of novel therapeutics for cancer, immune disorders, and other complex diseases. Researchers working with this compound should pay close attention to its stereochemistry, which is critical for its biological activity.

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